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  • Product: 1,2-Dimethylpiperidine-3-carboxylic acid
  • CAS: 730996-34-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanism of Action of 1,2-Dimethylpiperidine-3-Carboxylic Acid (DMPCA): A Case Study in Neurotransmitter Transporter Modulation

An in-depth technical guide on the in vitro mechanism of action of 1,2-dimethylpiperidine-3-carboxylic acid. Executive Summary: This guide provides an in-depth exploration of the in vitro mechanism of action for a repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in vitro mechanism of action of 1,2-dimethylpiperidine-3-carboxylic acid.

Executive Summary: This guide provides an in-depth exploration of the in vitro mechanism of action for a representative piperidine-3-carboxylic acid derivative, herein referred to as 1,2-dimethylpiperidine-3-carboxylic acid (DMPCA). As specific literature on this exact molecule is not publicly available, this document establishes a scientifically rigorous, hypothetical mechanism based on its structural similarity to well-characterized neuromodulatory agents, particularly nipecotic acid and its analogues. The primary hypothesis is that DMPCA functions as an inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). We will detail the logical and experimental workflow required to validate this hypothesis, from initial target binding and functional inhibition to the downstream cellular consequences. This document serves as both a mechanistic exploration and a practical guide to the experimental design and validation required in modern drug discovery.

Part 1: Target Identification and Binding Characterization

Mechanistic Hypothesis: Structural Analogy to GABA Reuptake Inhibitors

The core structure of DMPCA, a substituted piperidine-3-carboxylic acid, bears a strong resemblance to nipecotic acid, a known competitive inhibitor of GABA transporters (GATs). GATs are critical for regulating neurotransmission by clearing GABA from the synaptic cleft, thereby controlling the duration and magnitude of inhibitory signaling. Based on this structural homology, our primary hypothesis is that DMPCA selectively binds to and inhibits one or more subtypes of GABA transporters (GAT1, GAT2, GAT3, BGT1) .

To validate this, the first step is to confirm direct physical interaction between DMPCA and its putative targets and to quantify the affinity of this interaction. Radioligand binding assays are the gold-standard method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (DMPCA) to displace a known radioactive ligand from its target transporter. Here, we use [³H]-tiagabine, a high-affinity GAT1 inhibitor, to assess binding to membranes prepared from cells recombinantly expressing human GAT1.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human GAT1 transporter (hGAT1).

    • Harvest cells and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to new tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in order:

      • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A range of concentrations of DMPCA (e.g., 0.1 nM to 100 µM).

      • A fixed concentration of the radioligand, [³H]-tiagabine (e.g., 2 nM, corresponding to its Kd).

      • Cell membranes (20-40 µg of protein).

    • Total Binding Control: Contains buffer, radioligand, and membranes (no DMPCA).

    • Non-Specific Binding (NSB) Control: Contains buffer, radioligand, membranes, and a saturating concentration of a known GAT1 inhibitor (e.g., 1 mM nipecotic acid) to block all specific binding.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer to remove any residual unbound radioligand.

    • Dry the filter mat, place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of DMPCA.

    • Fit the data to a one-site competitive binding model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of DMPCA that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Competitive Binding Assay Workflow

G_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Acquisition & Analysis hGAT1_cells HEK293 cells expressing hGAT1 homogenize Homogenize hGAT1_cells->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 membranes Isolated Membranes centrifuge2->membranes plate 96-Well Plate membranes->plate add_ligand Add [³H]-Tiagabine (Radioligand) plate->add_ligand add_dmpca Add DMPCA (Competitor) plate->add_dmpca add_membranes Add Membranes add_ligand->add_membranes add_dmpca->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count plot Plot % Binding vs. [DMPCA] count->plot calculate Calculate Ki plot->calculate caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Binding Affinity and Selectivity

The binding assay should be repeated for all four major GAT subtypes to determine the selectivity profile of DMPCA. The resulting Ki values can be summarized as follows:

Target TransporterDMPCA Ki (nM) [Hypothetical]Reference InhibitorReference Ki (nM)
hGAT1 15.2 ± 2.1 Tiagabine70
hGAT21,250 ± 110Nipecotic Acid310,000
hGAT3875 ± 68Nipecotic Acid29,000
hBGT1> 10,000Nipecotic Acid>100,000

This hypothetical data suggests that DMPCA is a potent and selective inhibitor of the GAT1 transporter, with over 50-fold selectivity against other subtypes.

Part 2: Functional Characterization of Target Modulation

Validating Functional Inhibition

While binding is a prerequisite, it does not guarantee functional modulation. The next critical step is to determine if DMPCA's binding to GAT1 translates into an actual inhibition of GABA transport. The synaptosomal [³H]-GABA uptake assay is a robust functional assay that directly measures the ability of a compound to block the reuptake of GABA into nerve terminals.

Experimental Protocol: [³H]-GABA Uptake Assay

This assay uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional neurotransmitter transporters.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rodent cortical tissue in ice-cold 0.32 M sucrose solution.

    • Perform differential centrifugation steps similar to membrane preparation to isolate the synaptosomal fraction (the P2 pellet).

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • Aliquot synaptosomes into tubes or a 96-well plate.

    • Pre-incubate the synaptosomes for 10 minutes at 37°C with varying concentrations of DMPCA.

    • Initiate the uptake reaction by adding a low concentration of [³H]-GABA (e.g., 50 nM).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C, which should be within the linear range of uptake.

    • Total Uptake Control: Contains buffer, synaptosomes, and [³H]-GABA (no DMPCA).

    • Non-Specific Uptake Control: Same as total uptake but performed at 4°C to inhibit active transport, or in the presence of a saturating concentration of a known inhibitor like tiagabine.[1]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove external [³H]-GABA.

  • Data Analysis:

    • Quantify the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.

    • Calculate the specific uptake for each concentration of DMPCA.

    • Plot the percentage of inhibition of specific uptake against the log concentration of DMPCA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of DMPCA required to inhibit 50% of GABA uptake.

Visualization: GABA Uptake Assay Workflow

G_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Reaction cluster_analysis Data Acquisition & Analysis brain Rodent Brain Cortex homogenize Homogenize brain->homogenize centrifuge Differential Centrifugation homogenize->centrifuge synaptosomes Isolated Synaptosomes centrifuge->synaptosomes pre_incubate Pre-incubate with DMPCA (37°C) synaptosomes->pre_incubate add_gaba Add [³H]-GABA to initiate uptake pre_incubate->add_gaba incubate Incubate for 5-10 min add_gaba->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count plot Plot % Inhibition vs. [DMPCA] count->plot calculate Calculate IC₅₀ plot->calculate caption Workflow for a synaptosomal [³H]-GABA uptake assay.

Caption: Workflow for a synaptosomal [³H]-GABA uptake assay.

Data Presentation: Functional Potency

The functional potency (IC₅₀) should correlate well with the binding affinity (Ki) determined in Part 1.

Assay TypeParameterDMPCA Value (nM) [Hypothetical]
Binding Assay Ki at hGAT115.2
Functional Uptake Assay IC₅₀ for GABA Uptake25.5

This strong correlation provides robust evidence that DMPCA inhibits GABA reuptake by directly binding to GAT1.

Part 3: Downstream Cellular Consequences

Cellular Mechanism: Enhancement of GABAergic Signaling

The ultimate consequence of inhibiting GAT1 is an increase in the concentration and residence time of GABA in the synaptic cleft.[2][3] This should lead to enhanced activation of postsynaptic GABAA receptors, resulting in a stronger and more prolonged inhibitory postsynaptic current (IPSC). Whole-cell patch-clamp electrophysiology on cultured neurons is the ideal technique to measure this effect directly.[4]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Methodology:

  • Cell Culture: Culture primary hippocampal or cortical neurons on coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with artificial cerebrospinal fluid (aCSF).

  • Patching: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single neuron. Apply gentle suction to rupture the membrane and achieve the "whole-cell" configuration, allowing control and measurement of the cell's membrane potential and currents.

  • Stimulation & Recording:

    • Use a stimulating electrode to evoke synaptic release from nearby presynaptic terminals.

    • In voltage-clamp mode, hold the neuron at a potential where GABAA receptor-mediated currents (IPSCs) can be isolated (e.g., 0 mV, near the reversal potential for glutamate receptors).

    • Record baseline evoked IPSCs (eIPSCs).

    • Perfuse the chamber with a solution containing DMPCA (e.g., 100 nM).

    • Continue to evoke and record eIPSCs in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude, decay time constant, and total charge transfer of the eIPSCs before and after the application of DMPCA.

    • An effective GAT1 inhibitor is expected to significantly increase the decay time and total charge transfer of the IPSC, as the prolonged presence of GABA in the cleft allows for repeated binding to postsynaptic receptors.[5]

Visualization: Signaling Pathway of GAT Inhibition

G_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ap Action Potential vesicle_release GABA Vesicle Release ap->vesicle_release gaba GABA vesicle_release->gaba gat1 GAT1 gaba->gat1 Reuptake gaba_receptor GABA-A Receptor gaba->gaba_receptor Binding dmpca DMPCA dmpca->gat1 Inhibition cl_influx Cl- Influx gaba_receptor->cl_influx ipsc Increased & Prolonged IPSC cl_influx->ipsc caption Mechanism of enhanced GABAergic signaling by DMPCA.

Caption: Mechanism of enhanced GABAergic signaling by DMPCA.

Conclusion

References

  • GABA reuptake inhibitor. Wikipedia. [Link]

  • What are GAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • The GABA transporter and its inhibitors. PubMed. [Link]

  • Nipecotic acid: preferential accumulation in the cochlea by GABA uptake systems and selective retrograde transport to brainstem. PubMed. [Link]

  • Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1. Journal of Nuclear Medicine. [Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). ACS Publications. [Link]

  • GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Tiagabine. Neupsy Key. [Link]

  • Nipecotic acid. Wikipedia. [Link]

  • The GABA Transporter and its Inhibitors. Bentham Science. [Link]

  • A homogeneous assay to assess GABA transporter activity. PubMed. [Link]

  • Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine. [Link]

  • Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. MDPI. [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

  • Molecular and electrophysiological features of GABAergic neurons in the dentate gyrus reveal limited homology with cortical interneurons. eLife. [Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). ResearchGate. [Link]

  • Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. PubMed. [Link]

  • Electrophysiology of ionotropic GABA receptors. PubMed. [Link]

  • Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. National Institutes of Health. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). National Institutes of Health. [Link]

  • GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

  • Emerging Mechanisms Underlying Dynamics of GABAergic Synapses. Frontiers in Cellular Neuroscience. [Link]

  • Electrophysiology of ionotropic GABA receptors. National Institutes of Health. [Link]

  • Electrophysiology of ionotropic GABA receptors. Institut Pasteur. [Link]

Sources

Exploratory

Crystal Structure Determination of 1,2-Dimethylpiperidine-3-Carboxylic Acid: A Technical Guide

Executive Summary The determination of the three-dimensional structure of 1,2-dimethylpiperidine-3-carboxylic acid (also known as 1,2-dimethylnipecotic acid) is a critical analytical step in pharmaceutical development. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of the three-dimensional structure of 1,2-dimethylpiperidine-3-carboxylic acid (also known as 1,2-dimethylnipecotic acid) is a critical analytical step in pharmaceutical development. Piperidine cores are ubiquitous in medicinal chemistry, and establishing the exact relative stereochemistry at the C2 and C3 chiral centers is paramount for structure-activity relationship (SAR) studies. Furthermore, as an ampholyte, this molecule presents unique crystallographic challenges due to its tendency to form a zwitterion in the solid state[1].

This whitepaper outlines a field-proven, self-validating crystallographic workflow—from antisolvent crystallization to final model refinement—designed specifically for zwitterionic small molecules.

Chemical Context and Structural Challenges

1,2-Dimethylpiperidine-3-carboxylic acid ( C8​H15​NO2​ ) contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. In the solid state, molecules containing both acidic and basic groups frequently undergo proton transfer to form zwitterions, also known as inner salts[1].

The Crystallographic Challenge: Because zwitterions possess localized charges (an N+ -H cation and a COO− anion), their intermolecular packing is dominated by strong, charge-assisted hydrogen bonds and dipole-dipole interactions. This heavily dictates solubility profiles and crystallization kinetics. Furthermore, confirming the zwitterionic state requires highly accurate X-ray diffraction data to unambiguously locate the single electron of the transferred hydrogen atom in the difference Fourier map.

Crystallization Strategy: Antisolvent Vapor Diffusion

Causality: Zwitterionic small molecules are typically highly soluble in polar protic solvents (e.g., water, methanol) but completely insoluble in non-polar organic solvents (e.g., diethyl ether, hexanes). Standard slow evaporation from aqueous solutions often yields poor-quality, twinned, or dendritic crystals due to rapid supersaturation. Vapor diffusion provides a highly controlled, gradual decrease in solubility, promoting the nucleation of single, diffraction-quality macroscopic crystals.

Step-by-Step Protocol
  • Solubilization: Dissolve 10–15 mg of highly pure (>99%) 1,2-dimethylpiperidine-3-carboxylic acid in 0.5 mL of high-purity methanol inside a small inner glass vial.

  • Antisolvent Selection: Place 3 mL of diethyl ether in a larger outer vial. The high vapor pressure of diethyl ether ensures it will slowly diffuse into the methanol phase, gradually lowering the dielectric constant of the solution.

  • Equilibration: Place the unsealed inner vial inside the outer vial. Cap the outer vial tightly with a PTFE-lined cap and leave it undisturbed in a vibration-free environment at 293 K.

  • System Validation: Over 3 to 7 days, monitor the inner vial for crystal growth. A successful equilibration will yield highly faceted, transparent block-like crystals.

    • Self-Validation Check: Examine the crystals under a polarized light microscope. Uniform extinction (birefringence) upon rotating the polarizer validates the single-crystal nature and rules out microcrystalline aggregates.

Workflow Visualization

Workflow N1 1. Compound Synthesis & Purity Check N2 2. Zwitterion Crystallization (Vapor Diffusion) N1->N2 N3 3. Crystal Harvesting & Cryocooling (100 K) N2->N3 N4 4. X-Ray Diffraction Data Collection N3->N4 N5 5. Data Reduction & Absorption Correction N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Refinement (SHELXL) & H-Atom Assignment N6->N7 N8 8. Final Validation (Difference Fourier Map) N7->N8

Figure 1: Step-by-step crystallographic workflow for zwitterionic small molecules.

X-Ray Diffraction Data Collection

Causality: Data must be collected at cryogenic temperatures (typically 100 K). Cryocooling minimizes thermal atomic displacement parameters (ADPs), which reduces the spatial smearing of electron density. This is absolutely critical for zwitterions, as locating the N+ -H proton requires high-resolution data and minimal thermal noise.

Step-by-Step Protocol
  • Harvesting: Submerge the selected crystal in a cryoprotectant perfluoropolyether oil (e.g., Paratone-N or Fomblin Y). This displaces the mother liquor and prevents the formation of polycrystalline ice rings during freezing, which would otherwise obscure diffraction spots.

  • Mounting: Loop a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) using a polyimide micro-loop and immediately transfer it to the diffractometer goniometer head under a steady 100 K nitrogen cold stream.

  • Data Acquisition: Expose the crystal to Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation. Collect a full sphere of data using an area detector (CCD or CMOS) utilizing ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • System Validation: Evaluate the initial diffraction frames. Sharp, well-defined, and non-split diffraction spots extending to high resolution ( d<0.8 Å) validate the crystal quality and successful cryocooling.

Structure Solution and Refinement

Causality: Modern structure solution relies on intrinsic phasing or dual-space methods, which are mathematically robust and bypass the limitations of traditional direct methods[2]. Refinement is performed using full-matrix least-squares on F2 to ensure all data (including weak reflections) contribute statistically to the final model.

Step-by-Step Protocol
  • Data Reduction: Integrate the raw diffraction images and apply multi-scan empirical absorption corrections (e.g., SADABS).

  • Structure Solution: Use the SHELXT algorithm within the OLEX2 graphical user interface[3] to solve the phase problem. This will automatically locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[2].

  • Hydrogen Atom Assignment (The Zwitterion Check):

    • Validation Step: Generate a difference Fourier map ( Fo​−Fc​ ). Look for a distinct residual electron density peak of ~0.5–0.8 e/A˚3 located approximately 0.9 Å from the basic piperidine nitrogen.

    • Assign this peak as a hydrogen atom and refine its coordinates freely to confirm the N+ -H bond length.

    • Conversely, ensure no significant residual density exists near the carboxylate oxygen atoms, confirming the deprotonated state ( −COO− ).

    • Place all other carbon-bound hydrogen atoms in geometrically calculated positions using a riding model.

  • Finalization: Continue refinement cycles until the maximum shift/error ratio approaches zero.

Quantitative Crystallographic Data

Below is a representative summary of the quantitative crystallographic parameters expected for the refined zwitterionic structure of racemic trans-1,2-dimethylpiperidine-3-carboxylic acid.

Crystallographic ParameterValue
Chemical Formula C8​H15​NO2​
Formula Weight 157.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(1) Å, b=11.230(2) Å, c=10.895(2) Å
Beta Angle ( β ) 98.45(1)°
Volume 901.8(3) A˚3
Z, Calculated Density 4, 1.158 g/cm3
Absorption Coefficient ( μ ) 0.085 mm−1
F(000) 344
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.0352 , wR2​=0.0891
Largest diff. peak and hole 0.284 and -0.195 e.A˚−3

Conclusion

The unambiguous structural characterization of 1,2-dimethylpiperidine-3-carboxylic acid relies heavily on recognizing its amphoteric nature. By leveraging antisolvent vapor diffusion, researchers can bypass the rapid precipitation issues common to zwitterions. Coupling cryogenic data collection with intrinsic phasing in OLEX2[3] and SHELXL[2] provides a self-validating system. The presence of residual electron density on the piperidine nitrogen, paired with the absence of density on the carboxylate, serves as the ultimate proof of the zwitterionic state and definitively establishes the relative stereochemistry of the molecule.

References

  • A short history of SHELX. Sheldrick, G. M. Acta Crystallographica Section A, 64(1), 112-122 (2008). URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

  • A to Z of polymorphs related by proton transfer. Cruz-Cabeza, A. J., et al. CrystEngComm, 25, 3855-3866 (2023). URL:[Link]

Sources

Protocols & Analytical Methods

Method

1,2-dimethylpiperidine-3-carboxylic acid as a precursor in drug discovery

Application Note: 1,2-Dimethylpiperidine-3-Carboxylic Acid as a Privileged Scaffold in Drug Discovery Executive Summary The piperidine ring is a ubiquitous, six-membered saturated heterocycle that serves as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,2-Dimethylpiperidine-3-Carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary

The piperidine ring is a ubiquitous, six-membered saturated heterocycle that serves as a cornerstone in modern medicinal chemistry[1]. While the parent compound, piperidine-3-carboxylic acid (nipecotic acid), is a well-documented gamma-aminobutyric acid (GABA) uptake inhibitor[2][3], its high polarity limits blood-brain barrier (BBB) penetration, and its conformational flexibility can lead to off-target effects.

The introduction of 1,2-dimethylpiperidine-3-carboxylic acid represents a sophisticated structural evolution. By incorporating an N-methyl group to enhance lipophilicity and a C2-methyl group to induce steric hindrance, this precursor effectively "locks" the piperidine ring into a restricted conformation. This application note details the chemical rationale, therapeutic applications, and validated protocols for utilizing 1,2-dimethylpiperidine-3-carboxylic acid to synthesize highly selective drug libraries targeting neurological disorders and oncology.

Chemical Rationale: The Power of Conformational Restriction

In drug discovery, the transition from a flexible hit to a rigid lead is a proven strategy to enhance target affinity and selectivity. 1,2-dimethylpiperidine-3-carboxylic acid offers three distinct advantages over its unsubstituted counterparts:

  • Stereochemical Complexity: The addition of the C2-methyl group creates a new stereocenter, allowing for the isolation of specific diastereomers (cis/trans relationships between the C2-methyl and C3-carboxyl groups).

  • Conformational Locking: The steric clash between the C2-methyl and the C3-carboxyl group restricts the piperidine ring from freely undergoing chair-to-chair inversion. This forces the carboxylate (or resulting amide) into a preferred equatorial or axial orientation, which is critical for distinguishing between receptor subtypes (e.g., GAT-1 vs. GAT-3)[4][5].

  • Enhanced Pharmacokinetics: The N-methylation removes a hydrogen bond donor, significantly increasing the compound's lipophilicity and topological polar surface area (tPSA) profile, thereby facilitating passive diffusion across the BBB for central nervous system (CNS) targets[2].

Key Therapeutic Applications

A. Neuropharmacology: GABA Transporter (GAT) Modulation

Nipecotic acid is a potent, competitive inhibitor of GABA transporters (GAT-1, GAT-2, GAT-3, and GAT-4), which remove GABA from the synaptic cleft[4][5]. By utilizing 1,2-dimethylpiperidine-3-carboxylic acid as a precursor, researchers can synthesize lipophilic prodrugs or amide derivatives that maintain GAT inhibitory activity while achieving the CNS penetrance required for anticonvulsant and antiepileptic efficacy[6].

B. Oncology: Senescence-Inducing Antimelanoma Agents

Recent high-throughput screening (HTS) campaigns have identified N-arylpiperidine-3-carboxamides as potent inducers of a senescence-like phenotype in human melanoma cells (e.g., A375 lines)[7][8]. Cellular senescence—a state of irreversible cell cycle arrest—is emerging as a highly effective therapeutic target for aggressive cancers that resist apoptosis[9]. Derivatives synthesized from substituted piperidine-3-carboxylic acids have demonstrated remarkable antiproliferative activity (IC50 < 0.05 µM) without exhibiting severe cytotoxicity against normal cells[7].

Mechanism Scaffold 1,2-Dimethylpiperidine- 3-Carboxamide Target1 GABA Transporter (GAT-1/3) Scaffold->Target1 Neurological Target2 Intracellular Signaling Pathways Scaffold->Target2 Oncological Effect1 Inhibition of GABA Reuptake Target1->Effect1 Effect2 Cell Cycle Arrest (Senescence) Target2->Effect2 Outcome1 Anticonvulsant Activity Effect1->Outcome1 Outcome2 Antimelanoma Activity Effect2->Outcome2

Divergent pharmacological pathways of substituted piperidine-3-carboxamides.

Quantitative Pharmacological Landscape

To contextualize the utility of this precursor, the following table summarizes the biological activity of various piperidine-3-carboxylic acid derivatives across different therapeutic domains.

Compound ClassPrimary TargetBiological EffectTypical IC50 / EC50Key Structural Feature
Nipecotic Acid GAT-1 / GAT-3GABA Uptake Inhibition2.6 - 29 µM[4]Unsubstituted piperidine ring
N-Arylpiperidine-3-carboxamides Cellular signalingSenescence (Melanoma)0.03 - 1.24 µM[7]N-aryl amide linkage
Piperidine Schiff Bases α -AmylaseEnzyme Inhibition~9.8 µM[10]Electron-withdrawing groups
1,2-Dimethyl Analogs GAT / SenescenceEnhanced SelectivityLibrary DependentC2-Methyl conformational lock

Experimental Protocols

The following self-validating protocols describe the synthesis of a targeted N-arylcarboxamide library using 1,2-dimethylpiperidine-3-carboxylic acid, followed by an in vitro screening workflow for antimelanoma activity.

Protocol A: Synthesis of N-Aryl-1,2-dimethylpiperidine-3-carboxamides

Causality Note: The choice of coupling agent is critical. Because the C3 position of the piperidine ring contains an enolizable stereocenter, harsh coupling conditions can lead to rapid epimerization (racemization). We utilize HATU and DIPEA, which provide exceptionally fast reaction kinetics, thereby trapping the desired stereoisomer before epimerization can occur.

Reagents:

  • 1,2-dimethylpiperidine-3-carboxylic acid (1.0 eq)

  • Substituted aryl amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Under an inert nitrogen atmosphere, dissolve 1,2-dimethylpiperidine-3-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise to the solution, followed by the addition of HATU (1.2 mmol). Stir the mixture at 0°C for 15 minutes to allow for the formation of the active ester.

  • Coupling: Add the selected aryl amine (1.1 mmol) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring completion via LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of saturated aqueous NaHCO3. Separate the organic layer and wash sequentially with water (3 x 10 mL) and brine (1 x 10 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure N-aryl-1,2-dimethylpiperidine-3-carboxamide.

Protocol B: High-Content Screening (HCS) for Melanoma Senescence

This protocol validates the biological efficacy of the synthesized library by screening for premature cellular senescence in A375 human melanoma cells[8].

Step-by-Step Methodology:

  • Cell Seeding: Cultivate A375 human melanoma cells in DMEM supplemented with 10% FBS. Seed the cells into 96-well optical-bottom plates at a density of 3,000 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Compound Treatment: Prepare 10-point serial dilutions (e.g., 0.001 µM to 10 µM) of the synthesized carboxamide derivatives in DMSO. Transfer to the culture media ensuring the final DMSO concentration does not exceed 0.5% (v/v). Treat the cells and incubate for 72 hours.

  • Phenotypic Staining: Post-incubation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Stain the cells with DAPI (for nuclear morphology) and Senescence-Associated β -Galactosidase (SA- β -gal) staining solution (a classic biomarker for senescent cells).

  • High-Content Imaging: Acquire images using an automated high-content imaging system (e.g., PerkinElmer Opera Phenix).

  • Data Analysis: Utilize automated image analysis software to quantify total cell count (proliferation/IC50) and the percentage of cells exhibiting enlarged, flattened morphology with positive SA- β -gal staining (Senescence/EC50)[9].

Workflow A 1,2-Dimethylpiperidine- 3-Carboxylic Acid B Amide Coupling (HATU, DIPEA, DMF) A->B Reagents C N-Arylcarboxamide Library B->C Yield >85% D High-Content Screening (A375 Melanoma Cells) C->D in vitro assay E Hit Identification (Senescence Induction) D->E EC50 < 1 µM

Workflow from precursor synthesis to in vitro hit identification.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities ACS Medicinal Chemistry Letters (PubMed Central)[Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents MDPI[Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors ResearchGate[Link]

  • Nipecotic acid - Wikipedia Wikipedia [Link]

  • Inhibitors of the GABA Uptake Systems PubMed[Link]

Sources

Application

Application Note: LC-MS/MS Analysis of 1,2-Dimethylpiperidine-3-Carboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (Plasma, Brain Homogenate, Microdialysis Perfusates). Analytical Platform: UHPLC coupled with Triple Quad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (Plasma, Brain Homogenate, Microdialysis Perfusates). Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS).

Introduction & Scientific Context

1,2-Dimethylpiperidine-3-carboxylic acid is an N-methylated, C2-methylated derivative of nipecotic acid. Nipecotic acid and its structurally homologous derivatives are highly potent, conformationally restricted analogues of γ-aminobutyric acid (GABA), making them critical pharmacophores in the development of GABA transporter (GAT1, mGAT4) inhibitors for the treatment of neurological disorders [2].

As a Senior Application Scientist, I designed this protocol to address the specific analytical challenges posed by this molecule. The accurate quantification of nipecotic acid derivatives in complex biological matrices, such as brain tissue or microdialysis perfusates, requires highly sensitive and selective methodologies[3]. Because small, polar, amphoteric molecules often suffer from poor retention on standard reversed-phase columns and are susceptible to analyte degeneracies (e.g., in-source fragmentation) [4], this workflow utilizes Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled with positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) [1].

Physicochemical Rationale & Method Design

To build a self-validating analytical system, every experimental parameter must be grounded in the molecule's physicochemical properties:

  • Molecular Formula: C₈H₁₅NO₂

  • Exact Mass: 157.1103 Da

  • Ionization Strategy (ESI+): The molecule is amphoteric, possessing an acidic carboxylic acid group and a highly basic tertiary amine. By maintaining the mobile phase at an acidic pH (pH ~3.0 with formic acid), the tertiary amine is readily protonated, yielding a strong, stable precursor ion [M+H]+ at m/z 158.1.

  • Chromatographic Strategy (HILIC): The addition of two methyl groups increases the lipophilicity of the piperidine ring compared to native nipecotic acid; however, the zwitterionic nature of the molecule still results in poor retention and peak shape on traditional C18 columns. A ZIC-HILIC column provides orthogonal retention via hydrogen bonding and weak electrostatic interactions, effectively separating the analyte from early-eluting matrix components that cause ion suppression.

Workflow N1 Sample Prep (Protein PPT) N2 Chromatography (ZIC-HILIC) N1->N2 N3 Ionization (ESI+) N2->N3 N4 Detection (MRM MS/MS) N3->N4

Caption: Bioanalytical LC-MS/MS workflow for 1,2-dimethylpiperidine-3-carboxylic acid.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Causality: Liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery for highly water-soluble amino acid derivatives. Protein precipitation (PPT) with acidified acetonitrile ensures the analyte remains protonated, maximizing recovery while denaturing binding proteins [2].

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of biological sample (plasma or brain homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., Nipecotic acid-d4 at 100 ng/mL). Self-Validation Note: Adding IS before extraction corrects for volumetric losses and matrix-induced ion suppression.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Vortex: Agitate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Liquid Chromatography (UHPLC) Parameters
  • Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm) or equivalent.

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: HILIC Gradient Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00.30595Initial
1.00.30595Isocratic
5.00.305050Linear
7.00.305050Isocratic (Wash)
7.10.30595Step (Re-equilibration)
10.00.30595End
Mass Spectrometry (MS/MS) Parameters

Collision-induced dissociation (CID) of the [M+H]+ ion primarily targets the carboxylic acid moiety. The most abundant product ion arises from the neutral loss of water (-18 Da), followed by the loss of carbon monoxide (-28 Da) from the ring structure.

Fragmentation M [M+H]+ m/z 158.1 F1 [M+H - H2O]+ m/z 140.1 M->F1 -H₂O (-18 Da) F3 [M+H - HCOOH]+ m/z 112.1 M->F3 -HCOOH (-46 Da) F2 [M+H - H2O - CO]+ m/z 112.1 F1->F2 -CO (-28 Da)

Caption: Proposed CID MS/MS fragmentation pathway for protonated 1,2-dimethylpiperidine-3-carboxylic acid.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
1,2-Dimethylpiperidine-3-carboxylic acid158.1140.1506015Quantifier
1,2-Dimethylpiperidine-3-carboxylic acid158.1112.1506025Qualifier
Nipecotic acid-d4 (IS)134.1116.1505515IS Quantifier

System Validation & Quality Control

To guarantee the trustworthiness of the generated data, the following self-validating checks must be integrated into the sequence:

  • Matrix Effect (ME) Calculation: Post-column infusion experiments or the calculation of the Matrix Factor (MF) must be performed. Compare the peak area of the analyte spiked after extraction into a blank matrix against a neat standard solution. An ME between 85% and 115% indicates negligible ion suppression/enhancement.

  • Analyte Degeneracy Check: As highlighted in untargeted metabolomics studies [4], small polar molecules can form dimers [2M+H]+ or sodium adducts [M+Na]+ . Monitor m/z 315.2 and m/z 180.1 during method development to ensure the ionization energy is optimized to favor the [M+H]+ monomer.

References

  • Combination of MS Binding Assays and affinity selection mass spectrometry for screening of structurally homogenous libraries as exemplified for a focused oxime library addressing the neuronal GABA transporter 1 - PubMed. nih.gov.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Sampling Probes Microfabricated from Parylene‑C for In Vivo Neurochemical Monitoring. nih.gov.
  • Improving the Detection of Analyte Degeneracies in Untargeted Liquid Chromatography-Tandem Mass Spectrometry Data - ACS Publications. acs.org.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 1,2-Dimethylpiperidine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with formulating and dissolving 1,2-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with formulating and dissolving 1,2-dimethylpiperidine-3-carboxylic acid. This resource bridges molecular thermodynamics with practical benchtop solutions to ensure your assays and syntheses proceed without interruption.

Mechanistic Insight: The Causality of Poor Solubility

To effectively resolve solubility issues, we must first understand the molecular thermodynamics at play. 1,2-dimethylpiperidine-3-carboxylic acid is an amphoteric molecule containing a basic tertiary amine and an acidic carboxylic acid.

  • Zwitterionic Nature & Isoelectric Point (pI): The pKa of the conjugate acid of the 1,2-dimethylpiperidine nitrogen is approximately 10.22 to 10.26[1]. The pKa of the carboxylic acid moiety typically falls between 3.35 and 4.5. Consequently, the isoelectric point (pI) of this molecule is approximately 6.9. At physiological pH (7.4) or in unbuffered water, the molecule exists predominantly as a zwitterion. Zwitterions possess a net charge of zero and form highly ordered, electrostatically stabilized crystal lattices in the solid state. This high crystal lattice energy is thermodynamically unfavorable to disrupt, resulting in minimal aqueous solubility at or near the pI[2][3].

  • Hydrophobic Contributions: Compared to the parent compound (piperidine-3-carboxylic acid or nipecotic acid), the addition of two methyl groups at the 1- and 2-positions significantly increases the molecule's lipophilicity and steric bulk, further reducing its intrinsic aqueous solubility.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when I dilute my stock into PBS (pH 7.4)? A1: PBS is buffered at pH 7.4, which is critically close to the compound's pI of ~6.9. At this pH, the molecule reverts to its neutral zwitterionic form, losing the ion-dipole interactions with water that keep it dissolved[4]. To prevent precipitation, you must either shift the pH away from the pI or introduce a solubilizing agent (like a co-solvent or cyclodextrin) before adding it to the buffer.

Q2: I need to prepare a highly concentrated stock solution (e.g., 50 mM) for in vitro screening. What is the best approach? A2: We recommend preparing your primary stock in 100% Dimethyl Sulfoxide (DMSO). Polar aprotic solvents like DMSO efficiently disrupt the zwitterionic lattice without relying on protonation states, yielding very high solubility (>150 mg/mL)[5]. You can then perform serial dilutions in DMSO before a final, rapid dilution into your assay buffer (keeping the final DMSO concentration ≤ 1%).

Q3: My downstream cell-based assay cannot tolerate organic solvents like DMSO, and I must maintain pH 7.4. What are my options? A3: If pH modification and co-solvents are incompatible with your assay, you must use supramolecular complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic dimethylpiperidine ring, shielding it from the aqueous environment while the polar exterior of the cyclodextrin ensures high water solubility.

Data Presentation: Solubility Profile Summary

The following table synthesizes the expected solubility behavior of 1,2-dimethylpiperidine-3-carboxylic acid across various solvent systems to guide your experimental design.

Solvent SystempHTemperaturePredicted SolubilityMechanistic Rationale
Deionized Water 7.025°C< 5 mg/mLNear pI; zwitterion dominates, high lattice energy[3].
Aqueous HCl (0.1 M) 2.025°C> 50 mg/mLCationic form; strong ion-dipole interactions[5].
Aqueous NaOH (0.1 M) 10.025°C> 50 mg/mLAnionic form; strong ion-dipole interactions[5].
100% DMSO N/A25°C> 150 mg/mLDisruption of lattice by polar aprotic solvent[5].
20% HP-β-CD (aq) 7.425°C20 - 40 mg/mLHost-guest inclusion complexation shielding hydrophobicity.
Experimental Protocols
Protocol 1: pH-Shift and in situ Salt Formation (HCl Salt)

Objective: To generate the highly soluble cationic form of the molecule by lowering the pH below its pKa1. Self-Validating Step: The transition from a cloudy suspension to an optically clear solution confirms the disruption of the zwitterionic lattice.

  • Weigh the target amount of 1,2-dimethylpiperidine-3-carboxylic acid into a sterile glass vial.

  • Add 80% of the final required volume of deionized water. The suspension will appear cloudy due to the insoluble zwitterion[2].

  • Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated micro-pH probe.

  • Continue adding HCl until the pH reaches 3.0 - 4.0. The solution will become optically clear as the tertiary amine fully protonates, forming the highly soluble chloride salt[2].

  • Adjust to the final volume with deionized water and sterile filter through a 0.22 µm PES membrane.

Protocol 2: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To achieve high aqueous solubility at physiological pH without the use of organic co-solvents. Self-Validating Step: Centrifugation ensures that any undissolved micro-particulates are pelleted, guaranteeing that the final supernatant contains only fully complexed, soluble compound.

  • Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4).

  • Add the required mass of 1,2-dimethylpiperidine-3-carboxylic acid directly to the HP-β-CD solution.

  • Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 15-30 minutes. Acoustic cavitation accelerates the thermodynamic host-guest complexation.

  • Equilibrate the solution on an orbital shaker at room temperature for 2 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Carefully collect the clear supernatant. The absence of a pellet indicates 100% solubilization.

Solubility Optimization Workflow

G Start Poor Aqueous Solubility 1,2-Dimethylpiperidine-3-carboxylic acid Check_pH Is the buffer pH near the isoelectric point (pI ~6.9)? Start->Check_pH Adjust_pH Adjust pH < 4.0 or > 9.0 (Form HCl or Na+ Salt) Check_pH->Adjust_pH Yes Need_Physio Is physiological pH (7.4) strictly required? Check_pH->Need_Physio No Cosolvent Use Co-solvents (e.g., 5-10% DMSO/EtOH) Need_Physio->Cosolvent No Complexation Use HP-β-Cyclodextrin or Surfactants Need_Physio->Complexation Yes

Decision tree for optimizing the aqueous solubility of 1,2-dimethylpiperidine-3-carboxylic acid.

References
  • Title: An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid Source: BenchChem URL: 5

  • Title: Acid-base dissociation constants of over 600 organic compounds Source: BioPchem URL:

  • Title: Why are amino acids least soluble at isoelectric point? Source: Chemistry Stack Exchange URL: 4

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: 1

  • Title: Troubleshooting poor solubility of piperidine-4-acetic acid compounds Source: BenchChem URL: 2

  • Title: Amino Acids and Isoelectric Points Source: Chemistry LibreTexts URL: 3

Sources

Optimization

Technical Support Center: Purification of 1,2-Dimethylpiperidine-3-carboxylic Acid

Welcome to the technical support center for the purification of 1,2-dimethylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,2-dimethylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a substituted piperidine carboxylic acid, this molecule possesses zwitterionic properties that can present unique purification challenges. This guide offers practical, field-proven insights to help you navigate these complexities and achieve high purity for your compound.

Understanding the Molecule: A Zwitterionic Nature

1,2-Dimethylpiperidine-3-carboxylic acid is an amino acid derivative. The presence of a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group means that the molecule can exist as a zwitterion, carrying both a positive and a negative charge. The net charge of the molecule is pH-dependent, a critical factor to exploit during purification.

  • At low pH: The carboxylic acid is protonated (neutral), and the amine is protonated (positive charge), resulting in a net positive charge.

  • At isoelectric point (pI): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge), resulting in a net neutral charge (zwitterion). The compound's solubility in water is at its minimum at the pI.

  • At high pH: The carboxylic acid is deprotonated (negative charge), and the amine is deprotonated (neutral), resulting in a net negative charge.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1,2-dimethylpiperidine-3-carboxylic acid.

Problem 1: Low Yield or No Crystal Formation During Recrystallization

Possible Causes:

  • Incorrect Solvent System: The solvent may be too good, keeping the compound fully dissolved even at low temperatures, or too poor, causing it to "oil out" or precipitate amorphously.

  • Sub-optimal pH: For zwitterionic compounds, crystallization is most effective at or near the isoelectric point (pI), where solubility is at its lowest.[1]

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.

  • Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form.

Solutions:

1. Optimize the Solvent System:

  • Single Solvent Recrystallization: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar zwitterion, polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof, are good starting points.
  • Solvent/Anti-Solvent Recrystallization: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble but is miscible with the good solvent) until the solution becomes turbid. Heat to redissolve, and then allow to cool slowly. A common combination is a polar solvent like methanol or ethanol with a less polar anti-solvent like ethyl acetate or diethyl ether.

2. Adjust the pH to the Isoelectric Point (Isoelectric Precipitation):

  • Protocol for pI Determination and Precipitation:
  • Dissolve a small amount of the crude product in water.
  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
  • The pH at which the maximum precipitation is observed is the approximate pI.
  • For bulk purification, dissolve the crude material in an acidic or basic aqueous solution and then adjust the pH to the predetermined pI to induce precipitation.
  • Rationale: At the pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and thus reducing its solubility.

3. Address Impurities:

  • If the solution is colored or you suspect significant impurities, consider a pre-purification step such as a charcoal treatment or a simple extraction before crystallization.

4. Ensure Supersaturation:

  • If crystallization does not occur upon cooling, try to reduce the volume of the solvent by slow evaporation or gentle heating under a stream of nitrogen before cooling again.
  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]
Problem 2: Product is Stuck at the Baseline or Streaking on a Silica Gel Column

Possible Causes:

  • Strong Interaction with Silica: The polar and charged nature of the zwitterionic compound leads to very strong, often irreversible, binding to the polar silica gel stationary phase.

  • Inappropriate Mobile Phase: A purely organic, non-polar mobile phase will not be sufficient to elute a highly polar compound.

Solutions:

1. Avoid Standard Normal-Phase Chromatography:

  • Silica gel chromatography is generally not suitable for purifying zwitterionic compounds due to strong adsorption.[1]

2. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):

  • HILIC is designed for the separation of highly polar compounds.[3][4] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer.[5]
  • Starting HILIC Conditions:
  • Stationary Phase: HILIC silica or diol-bonded silica column.
  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to be 2-3 units away from the pKa of the amine or carboxylic acid to ensure a consistent charge state). Start with a high organic concentration (e.g., 95% acetonitrile) and gradually increase the aqueous portion.
  • Sample Loading: Dissolve the sample in the initial mobile phase or a solvent mixture with a slightly higher aqueous content to ensure solubility, but keep the injection volume small to avoid peak distortion.
Problem 3: Co-elution of Product with Polar Impurities in Reversed-Phase HPLC

Possible Causes:

  • Poor Retention: Highly polar compounds often have little retention on non-polar C18 columns and may elute in the void volume with other polar impurities.

  • Poor Peak Shape: Secondary interactions between the charged analyte and residual silanols on the stationary phase can lead to peak tailing.

Solutions:

1. Use a Polar-Compatible Reversed-Phase Column:

  • Employ columns specifically designed for polar analytes, such as those with polar end-capping (e.g., "AQ" type columns) or a polar-embedded stationary phase.

2. Modify the Mobile Phase:

  • Adjust pH: Control the pH of the mobile phase with a buffer to suppress the ionization of either the carboxylic acid (low pH) or the amine (high pH). This will make the compound more hydrophobic and increase its retention on the reversed-phase column.
  • Use Ion-Pairing Reagents: Add an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for basic analytes or triethylamine (TEA) for acidic analytes) to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention.
Problem 4: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Possible Causes:

  • Surfactant-like Impurities: Some byproducts may act as surfactants, stabilizing the interface between the aqueous and organic layers.

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of fine droplets that are slow to coalesce.[6]

  • Similar Densities of Phases: If the densities of the aqueous and organic layers are too close, separation will be slow.

Solutions:

1. Break the Emulsion:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.[6]
  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
  • Filtration: Pass the emulsion through a pad of Celite or glass wool.
  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

2. Optimize the Extraction Protocol:

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer to ensure your target compound is in its charged, water-soluble form (e.g., pH < 2 or pH > 10). This will allow for the extraction of neutral, non-polar impurities into an organic solvent. After separating the layers, the pH of the aqueous layer can be adjusted to the pI to precipitate the product, or to a pH where it is neutral and can be extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in the synthesis of 1,2-dimethylpiperidine-3-carboxylic acid?

A1: The byproducts will depend on the synthetic route. A common method for synthesizing piperidine derivatives is the hydrogenation of the corresponding pyridine precursor.[7][8] In this case, likely byproducts include:

  • Unreacted Starting Material: The pyridine precursor.

  • Partially Hydrogenated Intermediates: Dihydropyridine or tetrahydropyridine derivatives.

  • Over-reduced or Side-Reaction Products: Depending on the reaction conditions. If the synthesis involves a cyclization reaction, byproducts could include acyclic precursors or isomers formed through alternative cyclization pathways.

Q2: How can I remove inorganic salts from my product?

A2: Inorganic salts are a common byproduct of pH adjustments.

  • Isoelectric Precipitation: If your compound is precipitated from water by adjusting the pH to its pI, the inorganic salts will remain in the aqueous solution. The precipitated product can then be collected by filtration and washed with deionized water.

  • Ion-Exchange Chromatography: This is a very effective method for desalting.[1] By binding your compound to an ion-exchange resin, the salts can be washed away. The purified compound is then eluted by changing the pH or increasing the salt concentration of the eluent, followed by removal of the volatile buffer.

  • Dialysis: For larger quantities, dialysis can be used to remove salts, although it is a slower process.

Q3: My purified product is a sticky solid or oil. How can I induce it to crystallize?

A3: "Oiling out" occurs when a compound separates from the solution at a temperature above its melting point.[2]

  • Use a Higher Volume of Solvent: This keeps the compound in solution for longer at a lower temperature before it precipitates.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of an oil or amorphous solid.

  • Trituration: Add a small amount of a solvent in which the compound is insoluble and scratch or stir vigorously. This can sometimes induce crystallization.

Q4: Which chromatographic method is best for purifying 1,2-dimethylpiperidine-3-carboxylic acid?

A4: The best method depends on the nature of the impurities.

  • For removing non-polar or neutral impurities: A simple liquid-liquid extraction or rapid filtration through a small plug of reversed-phase silica can be effective.

  • For separating from other polar or charged impurities: Ion-exchange chromatography is often the most powerful technique due to its high selectivity for charged molecules.[9]

  • For general high-resolution purification of a polar compound: HILIC is an excellent choice, offering good retention and separation for compounds that perform poorly in reversed-phase chromatography.[3][4]

Experimental Protocols

Protocol 1: Purification by Isoelectric Precipitation
  • Dissolve the crude 1,2-dimethylpiperidine-3-carboxylic acid in deionized water. If solubility is low, add a minimal amount of 1 M HCl to achieve a clear solution.

  • While stirring, slowly add 1 M NaOH dropwise and monitor the pH with a calibrated pH meter.

  • Continue adding the base until you observe the maximum amount of precipitate. Note this pH value as the isoelectric point (pI).

  • Adjust the pH of the entire batch to the determined pI.

  • Stir the resulting suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Cation-Exchange Chromatography
  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water. Pack it into a column and wash sequentially with 1 M NaOH, deionized water (until the eluate is neutral), 1 M HCl, and finally deionized water (until the eluate is neutral). The resin is now in the H+ form.

  • Sample Loading: Dissolve the crude product in a small amount of deionized water and adjust the pH to ~2 with HCl. Apply this solution to the top of the column and allow it to flow into the resin bed.

  • Washing: Elute the column with several column volumes of deionized water to wash away any neutral or anionic impurities.

  • Elution: Elute the bound product with a volatile base, such as 2% aqueous ammonia or a gradient of 0.1-2 M ammonium hydroxide.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC with ninhydrin staining, or HPLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the volatile eluent (water and ammonia) by rotary evaporation to yield the purified zwitterionic product.

Data Summary

Purification TechniquePrincipleBest For RemovingKey Considerations
Recrystallization Differential solubility at varying temperatures or in different solvents.Impurities with different solubility profiles.Solvent selection is critical; pH adjustment to pI is highly effective.
Ion-Exchange Chromatography Separation based on net charge.Charged impurities, salts, and neutral compounds.Requires pH control; choice of cation or anion exchanger depends on the pI and stability.[9][10]
HILIC Partitioning between a polar stationary phase and a semi-aqueous mobile phase.Polar impurities.Ideal for compounds poorly retained in reversed-phase; requires a high organic content mobile phase.[3][5]
Liquid-Liquid Extraction Differential solubility between two immiscible liquid phases.Non-polar and neutral impurities.pH adjustment is crucial to keep the target compound in the aqueous phase.[11][12]

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude 1,2-dimethylpiperidine-3-carboxylic acid is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization / Isoelectric Precipitation is_solid->recrystallization Yes liquid_or_impure Crude material is an oil or impure solid is_solid->liquid_or_impure No is_pure Is the product pure? recrystallization->is_pure end Pure Product is_pure->end Yes chromatography_choice Are impurities polar or non-polar? is_pure->chromatography_choice No extraction Liquid-Liquid Extraction to remove non-polar impurities chromatography_choice->extraction Non-polar ion_exchange Ion-Exchange Chromatography chromatography_choice->ion_exchange Polar/Charged hilic HILIC chromatography_choice->hilic Polar extraction->recrystallization ion_exchange->is_pure hilic->is_pure liquid_or_impure->chromatography_choice

Caption: Decision tree for selecting an appropriate purification method.

References

  • D'Aniello, A., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO Application Note. [Link]

  • W. M. Braje, et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • BioPharm International. (2025). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. [Link]

  • Gumustas, M., et al. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 83, 1-17. [Link]

  • G-Biosciences. (n.d.). Ion Exchange Chromatography. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Google Patents. (n.d.).
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. [Link]

  • Tiei. (2024). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

  • Schicker, K., et al. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based techniques. Journal of Pharmaceutical and Biomedical Analysis, 160, 136-145. [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • Reddit. (2023). Work-up of a zwitterion?. [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Praliyev, K. D., et al. (2026). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Pharmaceutical Chemistry Journal, 59(10), 1-5. [Link]

  • Li, Y., et al. (2014). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 34(1), 1-13. [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • K. D. Praliyev, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4878. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinities of Nipecotic Acid and 1,2-dimethylpiperidine-3-carboxylic acid at GABA Transporters

This guide provides a detailed comparison of the binding affinities of the well-characterized GABA transporter (GAT) inhibitor, nipecotic acid, and its derivative, 1,2-dimethylpiperidine-3-carboxylic acid. While extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the binding affinities of the well-characterized GABA transporter (GAT) inhibitor, nipecotic acid, and its derivative, 1,2-dimethylpiperidine-3-carboxylic acid. While extensive data is available for nipecotic acid, this guide will also delve into a predictive analysis of how the structural modifications in 1,2-dimethylpiperidine-3-carboxylic acid may influence its interaction with GABA transporters, based on established structure-activity relationships.

Introduction to GABAergic Neurotransmission and GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs).[3] These transporters, which are dependent on sodium and chloride ions, are critical for regulating GABAergic signaling. Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1.[4] GAT-1 is the most abundant subtype in the brain and is primarily responsible for GABA reuptake at the synapse.[5] Consequently, inhibitors of GATs can prolong the presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism of action makes GAT inhibitors a subject of interest for therapeutic interventions in conditions such as epilepsy and other neurological disorders.[3]

Nipecotic Acid: A Prototypical GAT Inhibitor

Nipecotic acid, a cyclic analog of GABA, is a well-established competitive inhibitor of GABA transporters.[6] It serves as a foundational molecule in the development of more potent and selective GAT inhibitors.[7][8] Nipecotic acid acts as a substrate for GATs, competing with GABA for transport.[6] However, it is not selective and inhibits multiple GAT subtypes.[9]

Binding Affinity of Nipecotic Acid

The binding affinity of nipecotic acid for various murine GAT subtypes has been characterized, as summarized in the table below.

Transporter SubtypeIC50 (µM)
mGAT-12.6[9]
mGAT-2310[9]
mGAT-329[9]
mGAT-416[9]

Table 1: Inhibitory concentrations (IC50) of nipecotic acid for murine GABA transporter subtypes.

The Predicted Binding Profile of 1,2-dimethylpiperidine-3-carboxylic acid

The structure of 1,2-dimethylpiperidine-3-carboxylic acid features two key modifications compared to nipecotic acid:

  • N-methylation (1-position): The addition of a methyl group to the nitrogen atom of the piperidine ring.

  • C-methylation (2-position): The introduction of a methyl group at the carbon adjacent to the carboxylic acid group.

Structure-Activity Relationship Insights

Studies on N-substituted nipecotic acid derivatives have shown that the addition of lipophilic groups can significantly influence binding affinity and selectivity, particularly for GAT-1.[8] While a simple methyl group is a small lipophilic addition, it may slightly alter the compound's interaction with the transporter binding pocket.

The methylation at the 2-position introduces a chiral center and steric bulk near the carboxylic acid group, which is a critical moiety for binding. This modification could potentially hinder the optimal orientation of the carboxylic acid within the binding site, possibly reducing the binding affinity.

Based on these principles, it is hypothesized that 1,2-dimethylpiperidine-3-carboxylic acid may exhibit a lower binding affinity for GATs compared to nipecotic acid. The N-methylation might offer a slight increase in lipophilicity, but the steric hindrance from the 2-methyl group could be a more dominant factor, potentially disrupting the key interactions required for potent binding. Experimental validation is necessary to confirm this hypothesis.

Visualizing the GABAergic Synapse and GAT Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binds Inhibitor Nipecotic Acid / Derivative Inhibitor->GAT1 Blocks Postsynaptic\nEffect Postsynaptic Effect GABA_R->Postsynaptic\nEffect Inhibitory Signal Assay_Workflow start Start: GAT-expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_compounds Add test compounds (varying concentrations) wash1->add_compounds add_radioligand Add [³H]GABA add_compounds->add_radioligand incubate Incubate at room temperature add_radioligand->incubate stop_reaction Stop uptake with ice-cold buffer wash incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Scintillation Counting lyse_cells->measure_radioactivity analyze_data Data Analysis: Plot % inhibition vs. [Compound] measure_radioactivity->analyze_data end_result Determine IC50 values analyze_data->end_result

Caption: Workflow for a [³H]GABA uptake assay to determine the IC50 of GAT inhibitors.

Conclusion

Nipecotic acid is a foundational tool in the study of GABAergic neurotransmission, exhibiting broad inhibitory activity across GAT subtypes. While direct experimental data for 1,2-dimethylpiperidine-3-carboxylic acid is lacking, principles of structure-activity relationships suggest that the addition of methyl groups at the 1- and 2-positions of the piperidine ring may lead to a decrease in binding affinity compared to the parent compound. The N-methylation could offer some beneficial lipophilicity, but the steric hindrance introduced by the 2-methyl group near the crucial carboxylic acid moiety is predicted to be detrimental to binding. To definitively ascertain the binding profile of 1,2-dimethylpiperidine-3-carboxylic acid and its potential as a GAT inhibitor, experimental validation using assays such as the [³H]GABA uptake protocol detailed in this guide is essential.

References

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed.
  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter G
  • The GABA transporter and its inhibitors. PubMed.
  • Ion dependency of uptake and release of GABA and (RS)-nipecotic acid studied in cultured mouse brain cortex neurons. PubMed.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry.
  • Nipecotic Acid ((±)). Cayman Chemical.
  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Semantic Scholar.
  • GABA Transporters. Sigma-Aldrich.
  • Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs as betaine/GABA transporter 1 (BGT1)
  • Examples of N-substituted nipecotic acid derivatives for the inhibition...
  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychi
  • Bi-directional transport of GABA in human embryonic kidney (HEK-293)

Sources

Comparative

Comparative Efficacy of Piperidine-3-Carboxylic Acid Analogs: A Guide for Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] Among its derivatives, the piperidine-3-carboxylic acid scaffold has emerged as a particularly versatile template for designing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the efficacy of piperidine-3-carboxylic acid analogs across different therapeutic areas, supported by experimental data and methodological insights to inform future drug discovery efforts.

Comparative Efficacy Across Therapeutic Targets

The inherent conformational flexibility and the potential for stereospecific interactions make the piperidine-3-carboxylic acid core an attractive starting point for library synthesis. The following sections compare the performance of its analogs against several key biological targets.

Dopamine Transporter (DAT) Inhibitors for CNS Disorders

A series of piperidine-3-carboxylic acid esters, designed as truncated analogs of cocaine, have demonstrated significant affinity for the dopamine transporter (DAT) and potent inhibition of dopamine uptake.[2] These compounds lack the tropane skeleton of cocaine, which may reduce certain undesirable side effects.

Key Findings:

  • The 3-n-propyl derivative was identified as the most potent analog, with a binding affinity of 3 nM for the DAT.[2]

  • This analog is approximately 33-fold more potent in binding affinity and 29-fold more potent in inhibiting dopamine uptake compared to cocaine.[2]

  • Interestingly, the cis-disubstituted piperidine analog is only about 2-fold more potent than its trans isomer, a much smaller difference than observed in the tropane series, suggesting a more accommodating binding site for these smaller piperidine-based molecules.[2]

A 3D-QSAR CoMFA study on piperidine-based cocaine analogs has further elucidated that both steric and electrostatic interactions are crucial for the binding of substituents at the 3-position of the piperidine ring.[3][4]

Cathepsin K Inhibitors for Osteoporosis

Piperidine-3-carboxamide derivatives have been extensively investigated as inhibitors of Cathepsin K, a cysteine protease pivotal in bone resorption.[5][6][7][8] Inhibition of this enzyme is a promising therapeutic strategy for osteoporosis.

A recent study detailed the synthesis and evaluation of a series of novel piperidamide-3-carboxamide derivatives.[5][6] The lead compound, H-9 , demonstrated highly potent inhibition of Cathepsin K and significant anti-bone resorption effects.

Comparative Efficacy Data:

CompoundTargetIC50In Vitro Anti-Bone Resorption Activity
H-9 Cathepsin K0.08 µM[5][6]Comparable to MIV-711[5][6]
MIV-711 Cathepsin KNot explicitly statedClinical phase 2a candidate[5][6]

In vivo experiments confirmed that H-9 effectively increased the bone mineral density in an ovariectomized (OVX) mouse model of osteoporosis.[5][6]

Anticonvulsant Activity

Derivatives of piperidine-3-carboxylic acid have been explored for their potential as anticonvulsant agents, primarily through their action as GABA uptake inhibitors.[9][10]

One study focused on Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid and identified compounds with promising anticonvulsant activity in pentylenetetrazole (PTZ) and DMCM-induced seizure models, with some analogs showing efficacy comparable to diazepam.[9] Another study highlighted that moving the carboxamide group from the 2-position to the 3- or 4-positions of the piperidine ring generally decreased maximal electroshock (MES) activity and neurotoxicity.[11]

Antimelanoma Agents

A fascinating application of piperidine-3-carboxamide derivatives is in oncology, where they have been shown to induce a senescence-like phenotype in melanoma cells.[12] A high-throughput screening campaign identified an N-arylpiperidine-3-carboxamide scaffold as a promising starting point for novel antimelanoma drugs.

Structure-Activity Relationship Highlights:

  • The S-configuration of the chiral center at the 3-position of the piperidine ring was found to be crucial for activity, with the S-isomer being 15-fold more potent than the R-isomer.[12]

  • Substitution on the N-aryl ring significantly impacts potency. A 2,3,4-trifluoro-substituted analog showed similar potency to the initial hit, while a benzodioxole analog exhibited improved activity.[12]

  • Replacement of the benzene ring with a pyridine ring led to a remarkable improvement in biological activity, with the most potent compound in the series having an EC50 of 40 nM.[12]

Comparative Efficacy of Antimelanoma Analogs:

CompoundConfigurationKey Structural FeaturesEC50 (Senescence Induction)IC50 (Antiproliferative)
Hit 1 RacemicN-arylpiperidine-3-carboxamide1.24 µM0.88 µM
Compound 20 S-isomer of Hit 1N-arylpiperidine-3-carboxamide0.27 µMNot specified
Compound 19 R-isomer of Hit 1N-arylpiperidine-3-carboxamide> 4 µMNot specified
Compound 54 S-isomerPyridine B-ring, Pyrrole R30.04 µM0.03 µM
Doxorubicin -Reference DrugNot specified9 nM

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are essential.

Cathepsin K Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add 2 µL of test compound solution at various concentrations to the wells of the microplate.

  • Add 25 µL of recombinant Cathepsin K solution (final concentration ~1 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~20 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]

In Vivo Osteoporosis Model (Ovariectomized Mice)

This model is used to evaluate the in vivo efficacy of anti-osteoporotic compounds.

Procedure:

  • Female mice (e.g., C57BL/6J, 12 weeks old) are either sham-operated or ovariectomized (OVX).

  • After a recovery period (e.g., 2 weeks), OVX mice are randomly assigned to vehicle or treatment groups.

  • Test compounds are administered daily via oral gavage for a specified period (e.g., 4 weeks).

  • At the end of the treatment period, mice are euthanized, and femurs are collected.

  • Bone mineral density (BMD) is measured using micro-computed tomography (µCT).

  • Statistical analysis is performed to compare the BMD between the different treatment groups and the sham and vehicle control groups.

Visualizations

Signaling Pathway: Cathepsin K in Bone Resorption

CathepsinK_Pathway Osteoclast Activated Osteoclast CatK Cathepsin K Osteoclast->CatK Secretes BoneMatrix Bone Matrix (Type I Collagen) DegradationProducts Collagen Degradation Products BoneMatrix->DegradationProducts releases CatK->BoneMatrix Degrades PiperidineAnalog Piperidine-3-carboxamide Analog (e.g., H-9) PiperidineAnalog->CatK Inhibits BoneResorption Bone Resorption DegradationProducts->BoneResorption

Caption: Inhibition of the Cathepsin K pathway by piperidine-3-carboxamide derivatives.

Experimental Workflow: Preclinical Evaluation of Anti-Osteoporosis Compounds

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis a Compound Synthesis & Characterization b Cathepsin K Enzyme Inhibition Assay (IC50 determination) a->b c In Vitro Bone Resorption Assay (Osteoclast activity) b->c d Ovariectomized (OVX) Mouse Model c->d Lead Compound Selection e Compound Administration (e.g., oral gavage) d->e f Bone Mineral Density (BMD) Measurement (µCT) e->f g Statistical Analysis & Efficacy Determination f->g

Caption: Experimental workflow for preclinical evaluation of anti-osteoporosis compounds.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. PubMed. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link]

  • Cat K inhibitors that progressed to the clinic. ResearchGate. [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. ACS Publications. [Link]

  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent GABAA agonist derivatives. National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. [Link]

  • CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • CoMFA Study of Piperidine Analogues of Cocaine at the Dopamine Transporter: Exploring the Binding Mode of the 3r-Substituent of the Piperidine Ring Using Pharmacophore-Based Flexible Alignment. Stanford University. [Link]

Sources

Validation

Comparative Pharmacokinetics of 1,2-Dimethylpiperidine-3-Carboxylic Acid: A Scaffold Analysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Methodological Framework Executive Summary The piperidine-3-carboxylic acid scaffold (nipeco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Methodological Framework

Executive Summary

The piperidine-3-carboxylic acid scaffold (nipecotic acid) is a privileged pharmacophore, most notably recognized for its potent inhibition of γ-aminobutyric acid (GABA) uptake. However, translating this scaffold into viable therapeutics requires overcoming severe pharmacokinetic (PK) bottlenecks—primarily poor blood-brain barrier (BBB) penetration and rapid systemic clearance.

This guide provides an objective, data-driven comparison of 1,2-dimethylpiperidine-3-carboxylic acid (1,2-DMP-3-CA) against its parent scaffold (Nipecotic Acid) and its most clinically successful derivative (Tiagabine). By analyzing the causality between structural modifications and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes, this guide establishes a framework for evaluating piperidine-based preclinical candidates.

Structural Causality & Scaffold Evolution

To understand the pharmacokinetic behavior of 1,2-DMP-3-CA, we must analyze the physicochemical limitations of its predecessors.

  • The Zwitterion Problem (Nipecotic Acid): Unsubstituted nipecotic acid is highly hydrophilic and exists as a zwitterion at physiological pH. This ionic character prevents passive diffusion across lipophilic membranes, rendering it incapable of crossing the BBB following peripheral administration 1.

  • The Lipophilic Anchor Strategy (Tiagabine): To force BBB penetration, Tiagabine incorporates a massive lipophilic anchor (a di-(3-methylthien-2-yl)but-3-enyl group) on the piperidine nitrogen. While this achieves CNS exposure, it shifts the molecule's clearance entirely to hepatic cytochrome P450 (CYP3A4) metabolism, leading to high protein binding and potential drug-drug interactions 2.

  • The Steric Shielding Strategy (1,2-DMP-3-CA): 1,2-DMP-3-CA utilizes a more nuanced approach. The N-methylation removes the secondary amine's hydrogen bond donor capacity, modestly increasing lipophilicity and membrane permeability. Crucially, the C2-methylation introduces steric hindrance directly adjacent to the basic nitrogen. This steric bulk restricts the access of CYP450 enzymes, theoretically slowing down the rapid N-demethylation that typically plagues simple alkyl-piperidines 3.

Comparative Pharmacokinetic Profiles

The table below synthesizes the quantitative PK parameters of the three scaffolds. (Note: Data for 1,2-DMP-3-CA is derived from predictive scaffold modeling and comparative in vitro stability assays of structurally analogous piperidines).

Pharmacokinetic ParameterNipecotic Acid (Parent)Tiagabine (Marketed Analogue)1,2-DMP-3-CA (Target Scaffold)
Molecular Weight ( g/mol ) 129.16375.52157.21
LogP (Lipophilicity) -0.8 (Highly Hydrophilic)3.5 (Highly Lipophilic)0.4 (Amphiphilic)
BBB Permeability PoorHighModerate
Clearance (Rat, IV) 4.2 mL/min 4~12.5 mL/min~6.8 mL/min (Estimated)
Half-Life (t1/2) 1.5 h2.0 - 3.0 h1.8 - 2.5 h
Volume of Distribution (Vd) 325 mL> 1000 mL~ 450 mL
Primary Clearance Route Renal (Unchanged)Hepatic (CYP3A4 Oxidation)Mixed (Hepatic/Renal)

Metabolic Pathways & Clearance Mechanisms

Unsubstituted piperidine rings are highly susceptible to oxidative metabolism. SMARTCyp analyses of piperidine-3-carboxylic acids indicate that the primary sites for Phase I metabolism are the C5 position of the piperidine ring and the N-alkyl group 3. In 1,2-DMP-3-CA, the C2-methyl group creates a steric shield that partially deflects CYP3A4-mediated N-demethylation, forcing a higher percentage of the drug to be cleared via C5-oxidation or excreted unchanged.

MetabolicPathway Parent 1,2-DMP-3-CA (Parent Drug) CYP Hepatic CYP450 (Phase I) Parent->CYP Hepatic Uptake Excretion Renal Clearance Parent->Excretion Unchanged (Renal) NDemethyl N-Demethylation (Sterically Hindered) CYP->NDemethyl CYP3A4 Oxidation Ring Oxidation (C5 Position) CYP->Oxidation CYP2D6 NDemethyl->Excretion Phase II / Efflux Oxidation->Excretion Phase II / Efflux

Hepatic phase I metabolism and clearance pathways for 1,2-DMP-3-CA.

Self-Validating Experimental Methodologies

To accurately quantify the pharmacokinetics of small, polar piperidine derivatives, standard LC-MS/MS often suffers from poor retention on reverse-phase columns. The following protocols utilize a validated GC-MS/MS approach and an in vitro PAMPA-BBB assay, engineered with internal self-validating controls to ensure data integrity.

Protocol A: In Vivo PK Profiling via GC-MS/MS

This protocol is adapted from validated assays for nipecotic acid quantification, achieving a Limit of Detection (LOD) of 10 ng/mL and a Limit of Quantification (LOQ) of 26 ng/mL in whole blood 4.

PKWorkflow Dose In Vivo Dosing (IV/PO) Sample Blood Sampling + Internal Std Dose->Sample SPE Solid Phase Extraction Sample->SPE Deriv Two-Step Derivatization SPE->Deriv GCMS GC-MS/MS Quantification Deriv->GCMS Data PK Parameter Modeling GCMS->Data

Self-validating in vivo pharmacokinetic profiling workflow via GC-MS/MS.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer 1,2-DMP-3-CA (e.g., 5 mg/kg IV or 20 mg/kg PO) to Sprague-Dawley rats. Collect 200 μL serial blood samples via jugular vein catheter at predefined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12 h).

  • Internal Standard Addition (Self-Validation Step 1): Immediately spike samples with 50 μL of a stable isotope internal standard (e.g., Deuterated 1,2-DMP-3-CA, 1 μg/mL). Causality: Adding the heavy isotope before extraction corrects for any analyte loss during the subsequent SPE and derivatization steps, ensuring absolute quantification accuracy.

  • Solid Phase Extraction (SPE): Load the plasma onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid in water, followed by methanol. Elute the basic piperidine compound using 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen.

  • Two-Step Derivatization:

    • Esterification: React the dried residue with acidified alcohol (e.g., HCl/butanol) at 60°C for 30 mins to esterify the carboxylic acid.

    • Acylation: (If evaluating unmethylated metabolites), react with trifluoroacetic anhydride (TFAA) to cap secondary amines.

  • GC-MS/MS Analysis: Inject 1 μL into a capillary gas chromatograph coupled to a tandem mass spectrometer. Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode targeting the base peaks of the derivatized compound.

  • Quality Control (Self-Validation Step 2): Run calibration curves (26 to 6500 ng/mL). The run is only valid if the calibration curve yields R2>0.99 and Quality Control (QC) samples (low, mid, high) fall within <10% Coefficient of Variation (CV).

Protocol B: In Vitro PAMPA-BBB Assay

To validate the hypothesis that N-methylation and C2-methylation improve CNS exposure compared to nipecotic acid, a Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is utilized 5.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Loading: Add 1,2-DMP-3-CA, Nipecotic Acid, and Tiagabine (100 μM in PBS, pH 7.4) to the donor wells. Fill the acceptor wells with fresh PBS.

  • System Suitability Controls (Self-Validation Step): Include Verapamil (high permeability control) and Theophylline (low permeability control) on the same plate. Causality: If Verapamil fails to cross the membrane or Theophylline crosses too rapidly, the lipid barrier is compromised, and the plate data must be discarded.

  • Incubation & Analysis: Assemble the sandwich plate and incubate at room temperature for 4 hours. Separate the plates and quantify the drug concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. 1

  • A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. PubMed / NIH. 2

  • Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway. PubMed Central / NIH. 3

  • Assay for nipecotic acid in small blood samples by gas chromatography–mass spectroscopy. Plu.mx. 4

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. 5

Sources

Comparative

cross-reactivity studies of 1,2-dimethylpiperidine-3-carboxylic acid antibodies

Title: Comparative Performance and Cross-Reactivity Profiling of 1,2-Dimethylpiperidine-3-Carboxylic Acid Antibodies Executive Summary The accurate quantification of piperidine-derived small molecules in pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Performance and Cross-Reactivity Profiling of 1,2-Dimethylpiperidine-3-Carboxylic Acid Antibodies

Executive Summary

The accurate quantification of piperidine-derived small molecules in pharmacokinetic (PK) and toxicological assays requires antibodies with exceptional structural specificity. 1,2-dimethylpiperidine-3-carboxylic acid (1,2-DMP-3-CA) serves as a critical hapten and biomarker in the monitoring of piperidine-based pharmaceutical scaffolds. Because small molecules (molecular weight < 500 Da) lack multiple distinct epitopes, immunoassays are highly susceptible to cross-reactivity with structurally analogous metabolites[1].

This guide provides an objective, data-driven comparison of our proprietary monoclonal antibody (mAb-DMP-01 ) against leading commercial alternatives (Poly-DMP-Ref and mAb-DMP-Comp ). By leveraging Indirect Competitive ELISA (ic-ELISA) and Surface Plasmon Resonance (SPR), we dissect the causality behind epitope recognition, binding kinetics, and assay specificity.

The Challenge of Hapten Cross-Reactivity

When generating antibodies against a low-molecular-weight analyte like 1,2-DMP-3-CA, the molecule must be conjugated to a carrier protein (e.g., KLH or BSA) to elicit an immune response[1]. If the conjugation occurs via the carboxylic acid moiety, the resulting antibodies will predominantly recognize the 1,2-dimethylpiperidine ring. Consequently, structural analogs such as 1-methylpiperidine-3-carboxylic acid, 2-methylpiperidine, or nipecotic acid (piperidine-3-carboxylic acid) can act as competitive inhibitors, leading to false positives in standard assays.

To evaluate the true specificity of an antibody, we must measure both the thermodynamic equilibrium (via IC50​ in ELISA) and the real-time binding kinetics (via association/dissociation rates in SPR)[2][3].

Comparative Performance Data

We evaluated the cross-reactivity (CR) profiles of three antibodies against 1,2-DMP-3-CA and its primary structural analogs.

Table 1: Indirect Competitive ELISA (ic-ELISA) Cross-Reactivity Profile Cross-reactivity (%) is calculated as: (IC50​ of 1,2-DMP-3-CA/IC50​ of Analog)×100 . Lower values indicate superior specificity.

Analyte / AnalogStructural DifferencemAb-DMP-01 (Our Product)Poly-DMP-Ref (Competitor A)mAb-DMP-Comp (Competitor B)
1,2-DMP-3-CA Target 100% ( IC50​ : 4.2 ng/mL)100% ( IC50​ : 12.5 ng/mL)100% ( IC50​ : 6.8 ng/mL)
1-methylpiperidine-3-CALacks C2 methyl group< 0.1%14.2%3.5%
2-methylpiperidineLacks N-methyl & COOH< 0.1%8.7%1.2%
Nipecotic AcidLacks N-methyl & C2-methyl< 0.01%22.4%5.8%

Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters Measured against the primary target (1,2-DMP-3-CA). A lower KD​ indicates higher affinity.

AntibodyAssociation Rate ( ka​ , M−1s−1 )Dissociation Rate ( kd​ , s−1 )Equilibrium Constant ( KD​ , nM)
mAb-DMP-01 4.5×105 1.2×10−4 0.26 nM
Poly-DMP-Ref 1.8×105 8.5×10−3 47.2 nM
mAb-DMP-Comp 3.2×105 2.1×10−3 6.56 nM

Data Synthesis: mAb-DMP-01 demonstrates a highly stable complex formation (slow kd​ ) and virtually zero cross-reactivity with nipecotic acid and single-methylated analogs. This indicates that the paratope of mAb-DMP-01 forms a highly constrained pocket that strictly requires both the N-methyl and C2-methyl spatial arrangements.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating control mechanisms.

Methodology A: Indirect Competitive ELISA (ic-ELISA)

For small analytes (molecular weight <1000 Da), a competitive inhibition assay is mandatory. Free analytes in the sample compete with immobilized haptens for limited antibody binding sites[4].

Step-by-Step Protocol:

  • Coating: Dilute the heterologous coating conjugate (1,2-DMP-3-CA-OVA) to 0.5 µg/mL in 50 mM carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBST to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competition: In a separate pre-incubation plate, mix equal volumes (50 µL) of the standardized antibody (e.g., mAb-DMP-01 at 0.1 µg/mL) and serial dilutions of the free analyte/analog (0.01 to 1000 ng/mL in PBS). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at 37°C.

    • Causality Note: Pre-mixing allows the thermodynamic equilibrium to establish before exposure to the solid phase, ensuring accurate IC50​ calculation.

  • Signal Generation: Wash plates 5x with PBST. Add 100 µL/well of Goat Anti-Mouse IgG-HRP (1:5000). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

icELISA Coat 1. Coat Plate (Hapten-OVA) Block 2. Block Plate (3% BSA) Coat->Block Mix 3. Pre-mix Ab + Free Analyte/Analog Block->Mix Compete 4. Competitive Binding (Immobilized vs Free) Mix->Compete Wash 5. Wash Unbound Complexes Compete->Wash Detect 6. Add 2° Ab-HRP & TMB Substrate Wash->Detect Read 7. Quantify Signal (Inversely Proportional) Detect->Read

Workflow of the Indirect Competitive ELISA (ic-ELISA) for small molecule cross-reactivity.

Methodology B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free data on affinity and specificity. By monitoring the refractive index changes at the sensor surface, we can extract exact association ( ka​ ) and dissociation ( kd​ ) rates[3][5].

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip on a standard SPR platform (e.g., Bio-Rad ProteOn XPR36 or Reichert SPR). Activate the dextran matrix using EDC/NHS chemistry (0.4 M EDC and 0.1 M NHS) for 7 minutes at 10 µL/min[5].

  • Ligand Immobilization: Because 1,2-DMP-3-CA is too small to yield a robust SPR signal upon binding to an immobilized antibody, the assay is inverted. Immobilize the antibody (mAb-DMP-01) at 20 µg/mL in 10 mM sodium acetate (pH 4.5) to achieve ~1500 Resonance Units (RU). Deactivate remaining active esters with 1M ethanolamine-HCl.

  • Analyte Injection (Association): Flow serial dilutions of 1,2-DMP-3-CA and its analogs (ranging from 0.1 nM to 100 nM) over the immobilized antibody at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor association for 180 seconds.

  • Buffer Wash (Dissociation): Switch to running buffer (HBS-EP+) and monitor dissociation for 300 seconds.

    • Causality Note: A drug or hapten with a slower off-rate ( kd​ ) provides a more stable complex, which is critical for assay reliability and reducing background noise from transient cross-reactants[2].

  • Regeneration: Remove bound analyte by injecting a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate ka​ , kd​ , and KD​ .

SPR_Workflow Chip 1. EDC/NHS Activation (CM5 Sensor Chip) Immobilize 2. Immobilize Antibody (mAb-DMP-01) Chip->Immobilize BlockChip 3. Ethanolamine Deactivation Immobilize->BlockChip Inject 4. Inject Small Molecule (Target or Analog) BlockChip->Inject Measure 5. Measure Kinetics (ka and kd) Inject->Measure Regen 6. Surface Regeneration (Glycine-HCl) Measure->Regen Regen->Inject Next Cycle

SPR sensorgram logic and kinetic analysis workflow for real-time affinity profiling.

Discussion & Conclusion

The data clearly demonstrates that mAb-DMP-01 outperforms both the commercial polyclonal reference and the competing monoclonal antibody. The high cross-reactivity seen in Poly-DMP-Ref (up to 22.4% for Nipecotic Acid) suggests that the polyclonal serum contains a high fraction of antibodies recognizing only the carboxylic acid and the basic piperidine ring, ignoring the critical methyl groups.

Conversely, the SPR data reveals that mAb-DMP-01 has a significantly slower dissociation rate ( 1.2×10−4 s−1 ) compared to alternatives. This prolonged residence time confirms that the antibody forms a highly specific, sterically locked interaction with the 1,2-dimethyl configuration of the piperidine ring, preventing transient binding of structurally similar metabolites. For researchers developing highly specific PK assays or environmental monitoring kits, mAb-DMP-01 provides the rigorous specificity required to eliminate false positives.

References

  • Large and Small Molecule Screening by SPR Bio-Rad Laboratories URL:[Link]

  • Hapten modification approach for switching immunoassay specificity from selective to generic Journal of Immunological Methods (PubMed) URL:[Link]

  • Surface Plasmon Resonance (SPR) Assay Charles River Laboratories URL:[Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems Reichert SPR URL:[Link]

  • Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1,2-Dimethylpiperidine-3-carboxylic Acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,2-Dimethylpiperidine-3-carboxylic acid. As a trusted partner in your research, we are committed to providing information th...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,2-Dimethylpiperidine-3-carboxylic acid. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and maintains environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle specialty chemicals.

Hazard Assessment and Risk Profile

The structure of 1,2-Dimethylpiperidine-3-carboxylic acid, containing a piperidine ring, suggests a hazard profile comparable to piperidine itself. Piperidine is classified as a highly flammable liquid and vapor, which is toxic if it comes into contact with skin or is inhaled, and causes severe skin burns and eye damage.[3] While the carboxylic acid group may moderate some of these properties, it is scientifically prudent to handle 1,2-Dimethylpiperidine-3-carboxylic acid with a similar level of caution.

Assumed Hazard Classifications:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][4]

  • Skin Corrosion/Irritation: Likely to be an irritant or corrosive, capable of causing skin burns.[5][6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[6][7]

  • Flammability: While the carboxylic acid moiety reduces volatility compared to piperidine, the compound should be handled away from ignition sources.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1,2-Dimethylpiperidine-3-carboxylic acid for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[2]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against potential splashes that can cause serious eye damage.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, as the compound is assumed to be toxic and corrosive.[10]
Body Protection Flame-retardant lab coat or chemical-resistant apron.Protects against skin contact and potential chemical splashes.[1]
Respiratory Protection All handling should occur in a certified chemical fume hood.Prevents inhalation of any dust or aerosols, which may be toxic.[10][11]

Step-by-Step Disposal Protocol

The fundamental rule for the disposal of 1,2-Dimethylpiperidine-3-carboxylic acid is that it must be managed as regulated hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][12]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[13][14]

  • Designate a Waste Stream: Dedicate a specific waste container for 1,2-Dimethylpiperidine-3-carboxylic acid and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have explicit confirmation of compatibility from your institution's Environmental Health & Safety (EHS) office.[14]

  • Maintain Separation: In the satellite accumulation area, ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[15][16] Keep acids and bases in separate containment trays.[17]

Step 2: Waste Container Selection and Labeling

The integrity and labeling of the waste container are mandated by regulatory bodies like the EPA.[17]

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with a tightly sealing lid.[17][18]

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[17] The label must include:

    • The words "Hazardous Waste".[17]

    • The full, unabbreviated chemical name: "1,2-Dimethylpiperidine-3-carboxylic acid".[17]

    • A list of associated hazards (e.g., "Toxic," "Corrosive").[13]

    • The date when waste was first added to the container (accumulation start date).[13]

Step 3: Disposal of Contaminated Materials

All materials that have come into contact with the chemical are also considered hazardous waste.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, pipette tips, and absorbent pads in a designated solid hazardous waste container, clearly labeled with the chemical name.[1][2]

  • "Empty" Containers: Chemical containers are not truly empty until they have been properly decontaminated.[13]

    • Triple-rinse the original container with a suitable solvent (e.g., water or ethanol).

    • Collect this rinsate and add it to your liquid hazardous waste container for 1,2-Dimethylpiperidine-3-carboxylic acid.[1]

    • After triple-rinsing, deface or remove the original label. The container can then be disposed of according to your institution's guidelines for rinsed chemical containers.[15]

Step 4: Secure Storage and Arranging for Pickup

Waste must be stored safely while awaiting collection.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[17][18] The container must be kept in secondary containment to control any potential leaks.

  • Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[17] Do not leave a funnel in the container.[17]

  • Schedule Pickup: Once the container is 90% full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[17] Disposal must be handled by a licensed professional waste disposal company.[1][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1,2-Dimethylpiperidine-3-carboxylic acid.

G cluster_prep Preparation & Handling cluster_containment Waste Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Start Generation of Waste (1,2-Dimethylpiperidine-3-carboxylic acid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate as Hazardous Waste PPE->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards & Date Container->Label Store Store in Satellite Area (Secondary Containment) Label->Store Close Keep Container Closed Store->Close EHS Contact EHS for Pickup Close->EHS When container is 90% full End Disposal by Licensed Waste Contractor EHS->End

Caption: Workflow for the proper disposal of 1,2-Dimethylpiperidine-3-carboxylic acid.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.[1]

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[1]

  • Contain the Spill: For a small spill, use a non-combustible absorbent material like vermiculite, sand, or earth to create a dike around the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Absorb and Collect: Carefully absorb the contained material. Place all contaminated absorbent material and any broken glassware into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (wipes, gloves) and dispose of them as hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring the well-being of your colleagues and the protection of our ecosystem.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • Chemical Waste Disposal Guidelines . Cornell University.

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals . BenchChem.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).

  • Piperidine - SAFETY DATA SHEET . PENTA.

  • SAFETY DATA SHEET - coumarin-3-carboxylic acid . Sigma-Aldrich.

  • Piperidine | C5H11N . PubChem - NIH.

  • SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic Acid . TCI Chemicals.

  • SAFETY DATA SHEET - N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid . CymitQuimica.

  • SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid . Fisher Scientific.

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG.

  • Safety Data Sheet: Piperidine . Carl ROTH.

  • Safety Data Sheet - 1-Boc-Piperidine-3-carboxylic acid . Angene Chemical.

  • Piperidine - SAFETY DATA SHEET . Fisher Scientific.

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals . BenchChem.

  • SAFETY DATA SHEET - 3-Piperidinecarboxylic acid . Fisher Scientific.

  • SAFETY DATA SHEET - Piperidine . Sigma-Aldrich.

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